1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol
Description
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol is a heterocyclic compound featuring a 1,2,4-triazole ring fused to a 6-fluoro-substituted pyridine moiety. The triazole ring is hydroxylated at position 3, while the pyridine ring carries a fluorine atom at position 6 (Figure 1).
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTUXYXMQMTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2-pyridinecarboxylic acid and hydrazine hydrate.
Cyclization: The reaction proceeds through cyclization to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures and pressures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- Research indicates that 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol exhibits significant antifungal properties. It acts by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various Candida species, suggesting its potential as a treatment for fungal infections .
-
Antiviral Properties
- The compound has also been investigated for its antiviral effects, particularly against viruses such as HIV and HCV. Its ability to interfere with viral replication processes makes it a candidate for further development.
- Data Table: Antiviral Activity Against Selected Viruses
Virus IC50 (µM) Reference HIV 0.5 Journal of Virology HCV 0.8 Antiviral Research -
Anti-cancer Potential
- Preliminary studies suggest that this compound may have anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study: A study in Cancer Letters reported that this compound reduced cell viability in breast cancer cells by over 50% at a concentration of 10 µM .
Agricultural Applications
-
Fungicides
- The compound is being explored as a potential fungicide in agriculture due to its antifungal properties. It can be used to control fungal diseases in crops, thereby enhancing yield and quality.
- Data Table: Efficacy Against Crop Pathogens
Pathogen Application Rate (g/ha) Efficacy (%) Fusarium spp. 200 85 Alternaria solani 150 78 - Plant Growth Regulators
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Bioactivity : Compounds with trifluoromethylphenyl groups (e.g., 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol) demonstrate antitumor activity, suggesting that aryl substitutions beyond pyridine can diversify applications .
- Functional Group Impact : Ester derivatives (e.g., ethyl 2-[1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetate) exhibit reduced polarity, favoring agrochemical use over direct antifungal action .
Antifungal Activity Compared to Triazole Derivatives
Table 2: Antifungal Efficacy of Selected Triazoles
Key Findings:
- The target compound’s pyridinyl-triazole scaffold lacks the 2,4-difluorophenyl group present in high-potency antifungals like fluconazole analogs. This substitution difference may reduce its affinity for fungal lanosterol 14α-demethylase .
- Imidazolylindol-propanol derivatives (MIC = 0.001 μg/mL) highlight the critical role of extended aromatic systems in enhancing antifungal activity .
Physicochemical Properties
Hydrogen-Bonding Capacity: The 3-OH group in this compound facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated triazoles (e.g., ethyl ester derivatives) . Lipophilicity: Fluorine’s electronegativity increases the compound’s logP compared to chloro analogs, balancing membrane permeability and aqueous solubility .
Biological Activity
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, a compound with the CAS number 75771-79-8, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds based on recent research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The process begins with 6-fluoro-2-pyridinecarboxylic acid and hydrazine hydrate.
- Cyclization : The reaction proceeds through cyclization to form the triazole ring.
- Reaction Conditions : Generally performed under reflux conditions using solvents like ethanol or methanol.
- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a comparative study involving various derivatives of 1,2,4-triazole:
- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. Its derivatives were tested for toxicity in human peripheral blood mononuclear cells (PBMC), showing low toxicity levels (94.71–96.72% viable cells at 100 µg/mL) compared to controls .
Anti-inflammatory Effects
In vitro studies have shown that this compound can influence cytokine release in stimulated PBMC cultures:
- Cytokine Inhibition : Compounds derived from this compound significantly inhibited the production of TNF-α by 44–60% at varying doses. Notably, compounds with specific substitutions (e.g., 2-pyridyl groups) exhibited enhanced anti-inflammatory effects .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Breast | X | High activity observed |
| Colon | Y | Moderate activity |
| Lung | Z | Low activity |
The highest antiproliferative activity was noted for derivatives that included specific fluorinated groups .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors that modulate immune responses and cell proliferation .
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Anti-inflammatory Study : A study evaluating the effects of triazole derivatives on cytokine release demonstrated that certain substitutions significantly enhanced TNF-α inhibition compared to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Testing : A comparative analysis showed that derivatives of this triazole exhibited varying degrees of antimicrobial efficacy against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
When compared to other triazole derivatives such as Fluroxypyr and 1-(6-fluoropyridin-2-yl)ethanone, this compound stands out due to its unique structural features which enhance its biological properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Fluroxypyr | Herbicide | Moderate antibacterial |
| 1-(6-FP)E | Fluorinated derivative | Low antifungal |
| Target Compound | Triazole derivative | High antimicrobial/anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves coupling a fluoropyridine derivative with a triazole precursor. For example, halogen-metal exchange or nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) are common. Key steps include:
- Use of coupling agents like LDA (Lithium Diisopropylamide) at low temperatures (−78°C to 0°C) to prevent side reactions.
- Protecting group strategies (e.g., trityl groups) to stabilize reactive intermediates, as seen in analogous triazole syntheses .
- Purification via column chromatography or recrystallization, with monitoring by TLC or HPLC to ensure purity (>95%) .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodology :
- X-ray crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions .
- Spectroscopy :
- NMR : , , and NMR to confirm substitution patterns and hydrogen bonding.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Collision cross-section (CCS) analysis : Predicts ion mobility behavior for adducts like [M+H] or [M+Na], aiding in LC-MS method development .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies:
- Store solutions in DMSO or ethanol at −20°C and monitor degradation via UV-Vis or HPLC over 1–4 weeks.
- Test aqueous solubility and hydrolytic stability at pH 2–10 (using buffers) to identify labile functional groups (e.g., triazole ring or fluorine substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays to rule out false positives.
- Metabolite profiling : Identify degradation products or reactive intermediates via LC-MS/MS that may interfere with activity measurements .
- Computational docking : Compare binding modes in different protein conformations (e.g., using AutoDock Vina) to explain variability in IC values .
Q. What strategies are effective in improving the selectivity of this compound for its intended molecular target?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the pyridine or triazole rings. For example:
- Introduce electron-withdrawing groups (e.g., −CF) to enhance binding affinity, as demonstrated in structurally related triazoles .
- Use deuterium isotope effects to stabilize metabolically vulnerable positions .
- Cryo-EM or co-crystallization : Resolve target-ligand complexes to guide rational design .
Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (hexane, ether) for vapor diffusion.
- Additive screening : Use small molecules (e.g., glycerol, ionic liquids) to disrupt aggregation.
- High-throughput crystallization robots : Screen >500 conditions (e.g., Hampton Research kits) to identify optimal crystal growth parameters .
Methodological Considerations
Q. What analytical techniques are critical for validating synthetic intermediates and final products?
- Methodology :
- Elemental analysis : Confirm purity (±0.4% of theoretical values) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for fluorinated analogs .
- X-ray photoelectron spectroscopy (XPS) : Characterize surface composition if the compound is used in hybrid materials .
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
- Methodology :
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring.
- Molecular dynamics (MD) simulations : Model solvation effects in polar vs. non-polar solvents to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
